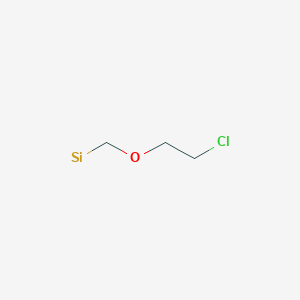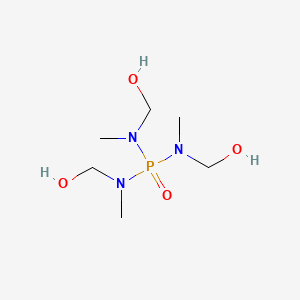
Phosphoric triamide, N,N',N''-trimethyl-N,N',N''-tris(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with an amine, followed by hydrolysis and methylation steps. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted amides.
科学的研究の応用
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding and hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Phosphoric acid tris(hydroxymethyl)amide
Uniqueness
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is unique due to its specific structure, which allows for versatile reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it distinct from other similar compounds.
特性
CAS番号 |
19855-78-8 |
|---|---|
分子式 |
C6H18N3O4P |
分子量 |
227.20 g/mol |
IUPAC名 |
[bis[hydroxymethyl(methyl)amino]phosphoryl-methylamino]methanol |
InChI |
InChI=1S/C6H18N3O4P/c1-7(4-10)14(13,8(2)5-11)9(3)6-12/h10-12H,4-6H2,1-3H3 |
InChIキー |
OEYPEDRVYOWEST-UHFFFAOYSA-N |
正規SMILES |
CN(CO)P(=O)(N(C)CO)N(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


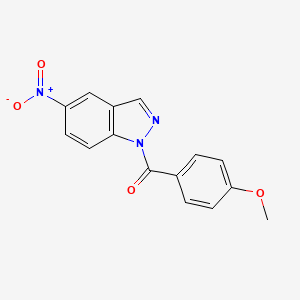

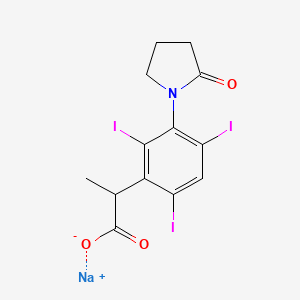
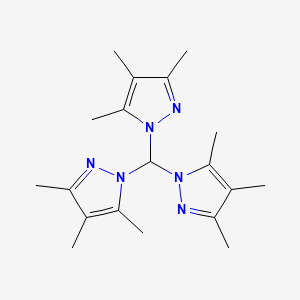
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
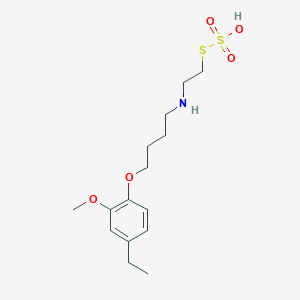

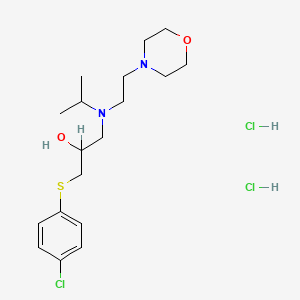
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
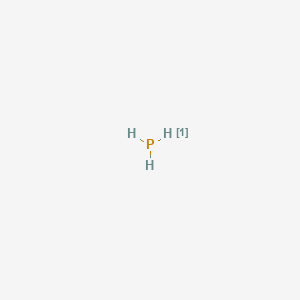


![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
